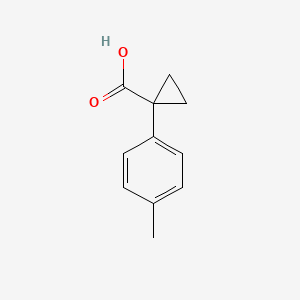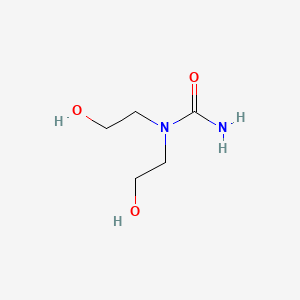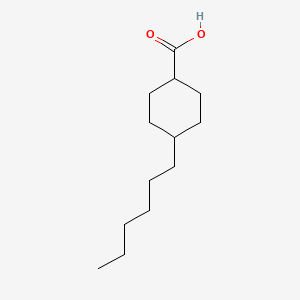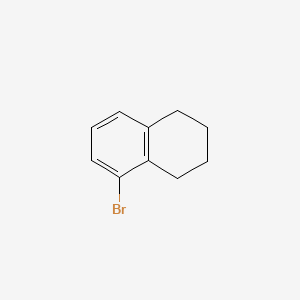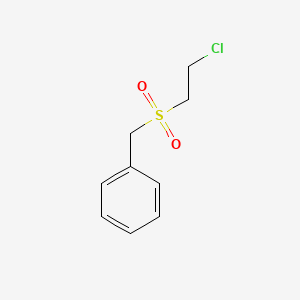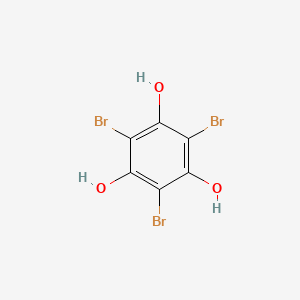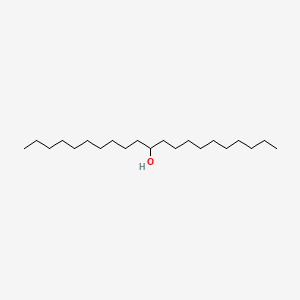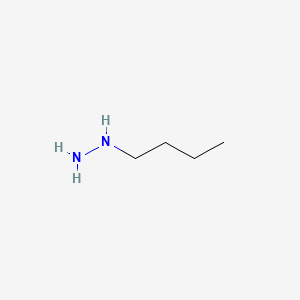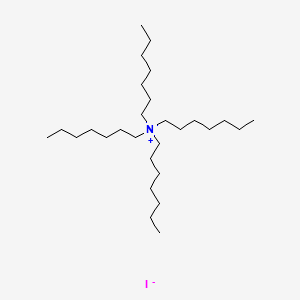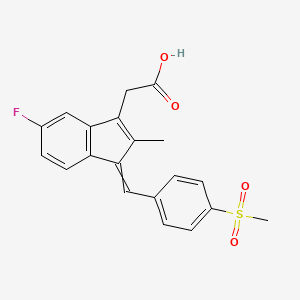
Aptosyn;Exisulind
描述
Sulindac sulfone belongs to the class of organic compounds known as indenes and isoindenes. Indenes and isoindenes are compounds containing an indene moiety(which consists of a cyclopentadiene fused to a benzene ring), or a isoindene moiety (which consists of a cyclopentadiene fused to cyclohexadiene ring). Sulindac sulfone is considered to be a practically insoluble (in water) and relatively neutral molecule. Sulindac sulfone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, sulindac sulfone is primarily located in the cytoplasm and membrane (predicted from logP).
科学研究应用
生物科学中的适体技术
适体技术,包括Exisulind,在生物科学领域显示出显着的希望,特别是在糖尿病研究领域。机器学习和数据挖掘方法在将与健康相关的数据转化为有价值的知识方面变得越来越重要。机器学习、数据挖掘技术和工具在糖尿病研究领域的应用非常广泛,特别是在预测和诊断、并发症、遗传背景和环境以及医疗保健管理方面(Kavakiotis等,2017)。
针对抗生素耐药性的非常规干预措施
抗菌素耐药性的日益严重的危机促使科学界探索非常规干预措施,例如基于适体的治疗和诊断。适体技术,包括像Exisulind这样的物质,正在成为传统方法的强有力替代品,特别是在针对耐药菌方面。适体技术在肠杆菌科和非发酵菌方面的应用取得了显著进展,突出了这种方法在应对全球健康威胁方面的潜力(Bes等,2022)。
基于适体的诊断测试
适体,例如与Exisulind相关的适体,因其在开发人类疾病诊断和治疗新方法方面的潜力而受到关注。它们对目标识别的高度特异性和亲和力使其成为抗体的合适替代品,为在医学寄生虫学中实施新的寄生虫检测方法提供了一条有希望的途径(Ospina-Villa等,2020)。
适体在前列腺癌中的应用
前列腺癌的诊断和治疗选择有限,这突显了对更有效替代方案的需求。适体,如与Exisulind相关的适体,提供了多功能工具,可用于更好地对前列腺癌患者进行临床管理。该领域基于适体的应用开发显示出有希望的趋势和未来进步的潜力(Campos-Fernández等,2021)。
用于维生素和矿物质检测的适体
鉴于全球普遍存在的缺乏症,适体也被用于检测维生素和矿物质的潜力。这些合成的核酸可以设计为分析物特异性的,并提供高灵敏度和亲和力,使其适用于生物传感器应用。与Exisulind相关的适体可以在生物样品中快速、简单、特异地评估维生素和矿物质方面发挥至关重要的作用,标志着研究和医疗保健的重大进步(Heydari等,2019)。
属性
产品名称 |
Aptosyn; Exisulind |
|---|---|
分子式 |
C20H17FO4S |
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) |
InChI 键 |
MVGSNCBCUWPVDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

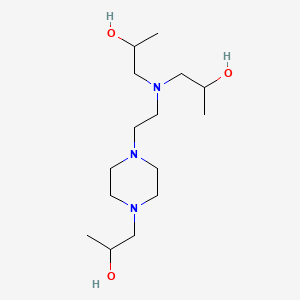
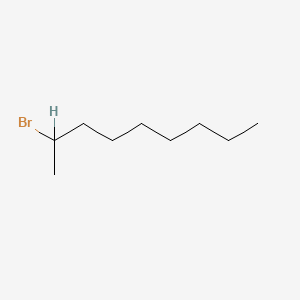
![1H-Benz[g]indole](/img/structure/B1329717.png)
